molecular formula C11H9ClO3 B361412 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 163684-50-2

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B361412
M. Wt: 224.64g/mol
InChI Key: JVVZWJIRFMWXCT-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one” likely belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “4-(chloromethyl)benzyl alcohol” can be synthesized from 4-(chloromethyl)benzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the chromen-2-one structure), a chloromethyl group (-CH2Cl), a hydroxy group (-OH), and a methyl group (-CH3). The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl, hydroxy, and methyl groups. For instance, the chloromethyl group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of organic compounds with similar structures include a solid state at room temperature, low solubility in water, and higher solubility in organic solvents .

Scientific Research Applications

1. Optoelectronic Parameters Study

  • Application Summary : This compound was synthesized to test the concentration and solvent effect on its optical properties .
  • Methods of Application : The spectral characterization of this compound was accomplished by FTIR and 1H-NMR techniques. The UV absorption spectra of the compound in various solvents (THF, DMSO, DMF) were recorded with a UV–VIS spectrophotometer .
  • Results : The optical parameters such as maximum peak position, absorption band edge, and direct allowed bandgap were reported for these solvents and also various concentrations. The lowest direct allowed bandgap was obtained with THF. The absorbance spectra of the compound were dominant at the near ultraviolet region .

2. Microsphere Production

  • Application Summary : Microspheres, also called latex beads or latex particles, are spherical particles in the colloidal size range that are formed from an amorphous polymer such as polystyrene. The chloromethyl latex has a high density of chloromethyl groups attached to the styrene monomeric unit .
  • Methods of Application : These reactive surface functional groups react directly with amino groups in antibodies, antigens, or other ligands under mild aqueous conditions to yield a stable covalent product by a one-step process .
  • Results : The particles are stabilized by negatively-charged sulfate groups. This type of particle can be used at both high and low pH conditions .

3. Chloromethylation of Aromatic Compounds

  • Application Summary : This compound can be used as a reagent in the chloromethylation of aromatic compounds .
  • Methods of Application : The chloromethylation of aromatic compounds was carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results : The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

4. Production of Hypercrosslinked Porous Polymer Materials

  • Application Summary : Chloromethyl compounds, including “4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one”, can be used as crosslinkers in the production of hypercrosslinked porous polymer materials .
  • Methods of Application : The crosslinkers react with the polymer matrix to form a highly interconnected network structure .
  • Results : The resulting materials have high porosity and can be used in a variety of applications, including gas storage, catalysis, and drug delivery .

5. Chloromethylation of Aromatic Compounds

  • Application Summary : This compound can be used as a reagent in the chloromethylation of aromatic compounds .
  • Methods of Application : The chloromethylation of aromatic compounds was carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results : The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

6. Production of Calixarenes

  • Application Summary : Chloromethyl compounds, including “4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one”, can be used in the production of calixarenes .
  • Methods of Application : Calixarenes are generally produced by condensation of two components: an electron-rich aromatic compound, classically a 4-substituted phenol, and an aldehyde, classically formaldehyde .
  • Results : The resulting calixarenes are macrocyclic or cyclic oligomers with hydrophobic cavities that can hold smaller molecules or ions .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential medicinal uses .

properties

IUPAC Name

4-(chloromethyl)-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-9(13)3-2-8-7(5-12)4-10(14)15-11(6)8/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZWJIRFMWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Synthesis routes and methods I

Procedure details

To ethyl 4-chloro-3-oxobutanoate (5.77 mL) was added conc.H2SO4 (15.03 mL) at 0° C. Then to the mixture was added 2-methylbenzene-1,3-diol (5.0 g) in several portions at 0° C. The mixture was stirred at 0° C. for 30 min. The mixture was warmed to room temperature for 1.5 h. The reaction mixture was poured into water under stirring at 0° C. The precipitate was collected by filtration and washed with water to give the title compound (8.58 g).
Quantity
5.77 mL
Type
reactant
Reaction Step One
Name
Quantity
15.03 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-methylresorcinol (1 g) in 10 mL of methyl sulfonic acid is introduced into a flask and then 1.3 equivalents (1.42 ml) of ethyl 4-chloroacetoacetate are added dropwise. After 1 night of stirring at room temperature, the mixture is cooled to 0° C. and then 50 mL of water are added. The residue is then filtered, dried and washed with diethyl ether in order to obtain 1.63 g (90%) of the compound 5.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
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Reactant of Route 5
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Reactant of Route 6
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Citations

For This Compound
2
Citations
J Ashok Kumar, A Kumar Tiwari… - Medicinal …, 2013 - ingentaconnect.com
Series of new benzyl 2H-chromenones 6a-n was synthesized by Pechmann condensation of substituted benzyl resorcinols 2a-c and 3a with various β-ketoesters such as ethyl 3-…
Number of citations: 0 www.ingentaconnect.com
L Pisani, M Barletta, R Soto-Otero… - Journal of medicinal …, 2013 - ACS Publications
The use of selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B) holds a therapeutic relevance in the treatment of depressive disorders and Parkinson’s disease (PD), …
Number of citations: 0 pubs.acs.org

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